molecular formula C11H8BrN7O B5789822 N-(3-bromophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-(3-bromophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No. B5789822
M. Wt: 334.13 g/mol
InChI Key: WMKXTSRDDIKSKV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, commonly known as Br-BT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of Br-BT is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Br-BT has also been shown to bind to metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Br-BT has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the detection of metal ions. In addition, Br-BT has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of Br-BT is its versatility in different fields of research. It can be used as a building block for the synthesis of new materials, as a tool for the detection of metal ions, and as a potential anticancer agent. However, one limitation of Br-BT is its low solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on Br-BT. One area of interest is the development of new synthetic methods to improve the yield and reduce the reaction time. Another direction is the investigation of the potential applications of Br-BT in other fields, such as catalysis and sensors. Additionally, further studies are needed to elucidate the mechanism of action of Br-BT and its potential as a therapeutic agent for cancer treatment.
In conclusion, Br-BT is a versatile chemical compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Br-BT is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of Br-BT involves the reaction of 3-bromobenzylamine with 4,5-dicyano-1,2,3-triazole in the presence of a base. The resulting product is then treated with acetic anhydride to obtain Br-BT in high yield and purity. This method has been optimized and modified by various researchers to improve the yield and reduce the reaction time.

Scientific Research Applications

Br-BT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, Br-BT has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In materials science, Br-BT has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and semiconductors. In biochemistry, Br-BT has been investigated as a potential tool for the detection of metal ions and as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-(3-bromophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN7O/c12-7-2-1-3-8(4-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXTSRDDIKSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NC(=NN2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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